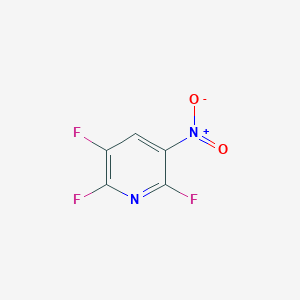
2,3,6-三氟-5-硝基吡啶
概述
描述
2,3,6-Trifluoro-5-nitropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .
科学研究应用
药物化学与药物开发
- 抗癌剂: 研究人员已经探索了2,3,6-三氟-5-硝基吡啶的衍生物作为潜在的抗癌药物。 例如,通过使5-氯-2,3,6-三氟-5-硝基吡啶与乙烯基锡烷反应,他们获得了5,6-二氟-2,3-二氢噻吩并[2,3-b]吡啶,它可以作为抗癌药物合成的前体 .
农用化学品和杀虫剂
- 含氟农用化学品: 将氟原子掺入先导结构中可以增强农产品的性能。 虽然大多数修饰涉及碳环芳香环,但含氟取代基在芳香环上已被商业化用作农用化学品的活性成分 .
有机合成与方法学
- 硝基吡啶反应: N-硝基吡啶鎓离子可以通过吡啶与N₂O₅反应合成。随后与SO₂/HSO₃–反应得到3-硝基吡啶。 这些方法提供了多种取代硝基吡啶的途径 .
作用机制
Target of Action
The primary target of 2,3,6-Trifluoro-5-nitropyridine is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2,3,6-Trifluoro-5-nitropyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The 2,3,6-Trifluoro-5-nitropyridine affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The ADME properties of 2,3,6-Trifluoro-5-nitropyridine The compound’s role in the suzuki–miyaura cross-coupling reaction suggests it may have a significant impact on the bioavailability of other compounds .
Result of Action
The molecular and cellular effects of 2,3,6-Trifluoro-5-nitropyridine It is known that the compound is used as a precursor for the synthesis of anticancer drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,6-Trifluoro-5-nitropyridine . For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
2,3,6-Trifluoro-5-nitropyridine plays a significant role in biochemical reactions due to its electron-withdrawing fluorine atoms and nitro group. These functional groups influence the compound’s reactivity and interactions with various biomolecules. In biochemical reactions, 2,3,6-Trifluoro-5-nitropyridine can interact with enzymes, proteins, and other biomolecules through nucleophilic substitution and electrophilic aromatic substitution reactions. The compound’s interactions with enzymes such as cytochrome P450 and glutathione S-transferase can lead to the formation of reactive intermediates, which may further interact with cellular components .
Cellular Effects
2,3,6-Trifluoro-5-nitropyridine exerts various effects on different types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3,6-Trifluoro-5-nitropyridine has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression and cellular responses . Additionally, the compound’s impact on cellular metabolism can result in changes in energy production and utilization, affecting overall cell viability and function.
Molecular Mechanism
The molecular mechanism of action of 2,3,6-Trifluoro-5-nitropyridine involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, 2,3,6-Trifluoro-5-nitropyridine can inhibit the activity of cytochrome P450 enzymes, resulting in altered drug metabolism and detoxification processes . Furthermore, the compound’s ability to induce changes in gene expression can be attributed to its interactions with transcription factors and regulatory proteins, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,6-Trifluoro-5-nitropyridine can vary over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability in different experimental conditions is crucial for its consistent effects on biochemical and cellular processes. Studies have shown that 2,3,6-Trifluoro-5-nitropyridine can undergo degradation over time, leading to the formation of degradation products that may have distinct biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2,3,6-Trifluoro-5-nitropyridine in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and gene expression changes. At higher doses, 2,3,6-Trifluoro-5-nitropyridine can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and oxidative stress . Threshold effects have been observed, where a certain dosage level triggers significant biological responses, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
2,3,6-Trifluoro-5-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in the metabolism of 2,3,6-Trifluoro-5-nitropyridine, leading to the formation of metabolites that may have distinct biological activities. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2,3,6-Trifluoro-5-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, 2,3,6-Trifluoro-5-nitropyridine can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2,3,6-Trifluoro-5-nitropyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular components . The subcellular localization of 2,3,6-Trifluoro-5-nitropyridine can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s reactivity and interactions with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-5-nitropyridine typically involves the nitration of 2,3,6-trifluoropyridine. One common method is the reaction of 2,3,6-trifluoropyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of 2,3,6-Trifluoro-5-nitropyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and minimize by-products
属性
IUPAC Name |
2,3,6-trifluoro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDPSCYWIADBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737290 | |
| Record name | 2,3,6-Trifluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905587-08-8 | |
| Record name | 2,3,6-Trifluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trifluoro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


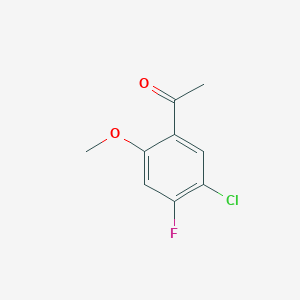
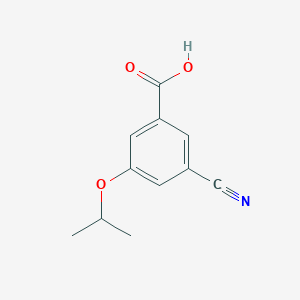
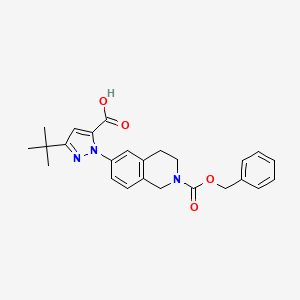
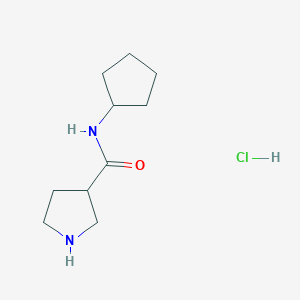
![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)

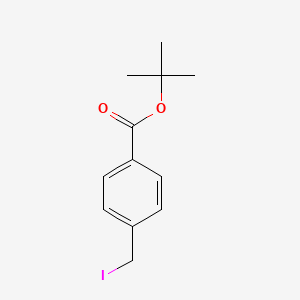
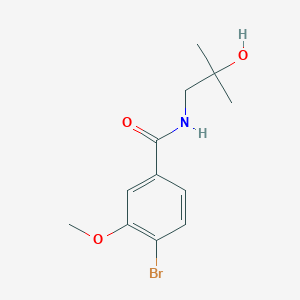
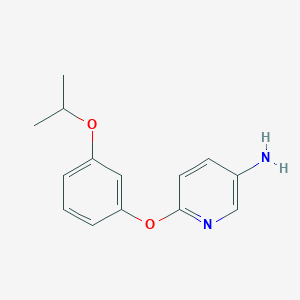

![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)
![2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine](/img/structure/B1403121.png)
